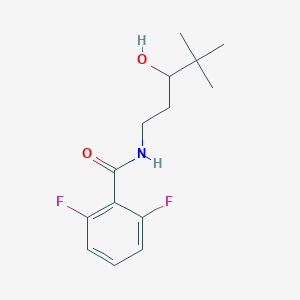

2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

CAS No.: 1363825-94-8

Cat. No.: VC4357432

Molecular Formula: C14H19F2NO2

Molecular Weight: 271.308

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1363825-94-8 |

|---|---|

| Molecular Formula | C14H19F2NO2 |

| Molecular Weight | 271.308 |

| IUPAC Name | 2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide |

| Standard InChI | InChI=1S/C14H19F2NO2/c1-14(2,3)11(18)7-8-17-13(19)12-9(15)5-4-6-10(12)16/h4-6,11,18H,7-8H2,1-3H3,(H,17,19) |

| Standard InChI Key | LAEZHVYNIAJFJR-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(CCNC(=O)C1=C(C=CC=C1F)F)O |

Introduction

Chemical Identifiers

-

IUPAC Name: 2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

-

SMILES Representation: CC(C)(C)CC(CNC(=O)C1=C(C=CC=C1F)F)O

Synthesis

The synthesis of fluorinated benzamides often involves:

-

Fluorination of the benzene ring using electrophilic or nucleophilic fluorinating agents.

-

Amidation reactions to introduce the amide group.

-

Side-chain functionalization to attach hydroxyl and alkyl groups.

Derivatives

Fluorinated benzamides are part of a broader family of compounds studied for their biological activities, such as antitubercular or anticancer properties. Modifications to the side chain or fluorination pattern can significantly alter their activity profiles.

Pharmaceutical Research

Fluorinated benzamides are being explored for their potential in drug development due to:

-

Enhanced Metabolic Stability: Fluorine atoms improve resistance to metabolic degradation.

-

Hydrophobic Interactions: Fluorine's electronegativity enhances binding affinity with biological targets.

Biological Activity

While specific data on 2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is limited, related compounds exhibit:

-

Antitubercular activity against Mycobacterium tuberculosis.

-

Anti-inflammatory properties through inhibition of enzymes like 5-lipoxygenase.

Table: Comparison of Related Fluorinated Benzamides

Safety and Toxicology

The safety profile of fluorinated benzamides varies depending on the functional groups attached:

-

Compounds with hydroxyl groups generally exhibit lower cytotoxicity compared to nitro-substituted derivatives.

-

Preliminary studies suggest minimal off-target effects in mammalian cell lines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume